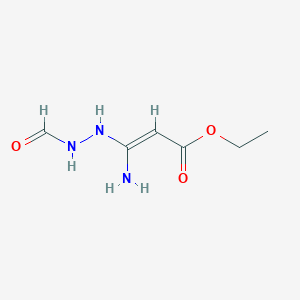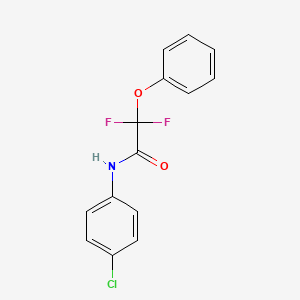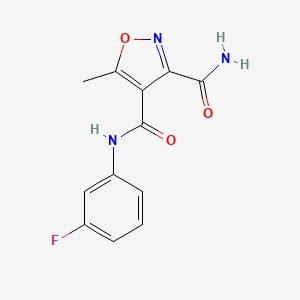![molecular formula C15H9BrF5NO2 B3128226 N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-10-2](/img/structure/B3128226.png)
N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Übersicht
Beschreibung
The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . The compound you mentioned has additional functional groups attached to it, including a bromophenyl group, a difluoro group, and a trifluoromethylphenoxy group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For the compound “N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide”, this information is not available in the literature I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Assessment
A study discussed the synthesis of novel acetamide derivatives, including N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, aiming to evaluate their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The research found that specific derivatives exhibited activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups, highlighting the compound's relevance in developing therapeutic agents with various pharmacological activities (Rani, Pal, Hegde, & Hashim, 2016).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another study focused on developing new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. Through the Leuckart synthetic pathway, researchers developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including this compound. Compounds with halogens on the aromatic ring, including this compound, were found to favor anticancer and anti-inflammatory activities, with one derivative showing significant potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
X-ray Powder Diffraction and Pesticide Potential
Research on X-ray powder diffraction of various N-aryl-2,4-dichlorophenoxyacetamide derivatives, including our compound of interest, characterized these organic compounds as potential pesticides. The study provides experimental data supporting the compound's utility in developing new pesticide formulations, indicating its versatility and application in agricultural sciences (Olszewska, Pikus, & Tarasiuk, 2008).
Herbicidal Activity
A study on the synthesis and herbicidal activity of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives, related to the compound , demonstrated significant herbicidal activity against dicotyledonous weeds. This research suggests the compound's potential as a basis for developing effective herbicides, further emphasizing its application in agricultural research (Wu et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF5NO2/c16-10-4-6-11(7-5-10)22-13(23)15(20,21)24-12-3-1-2-9(8-12)14(17,18)19/h1-8H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPSBAXELUPZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)Br)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B3128145.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3128166.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3128173.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide](/img/structure/B3128177.png)
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B3128182.png)
![3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide](/img/structure/B3128186.png)
![4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3128197.png)
![N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide](/img/structure/B3128207.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3128228.png)

